4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine
Description
The compound 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine features a 1,3,4-thiadiazole core substituted with a furan-2-yl group at position 5 and a 4-methylbenzenesulfonylpiperidine moiety at position 1. The furan substituent introduces π-conjugation, while the sulfonyl-piperidine group contributes to solubility and target-binding properties.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-4-6-15(7-5-13)26(22,23)21-10-8-14(9-11-21)17-19-20-18(25-17)16-3-2-12-24-16/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBSWEQHZIZMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid hydrazide. This intermediate is then reacted with carbon disulfide to form the 1,3,4-thiadiazole ring . The final step involves the sulfonylation of the piperidine ring with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiadiazoline derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various sulfonamide and sulfone derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of this compound typically involves several steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the furan and piperidine components. Common methods include:
- Condensation Reactions : Utilized for forming the thiadiazole ring.
- Substitution Reactions : Employed to attach the furan and piperidine moieties.
Antimicrobial Properties
Research has demonstrated that compounds containing thiadiazole and furan rings exhibit significant antimicrobial activity. For instance, metal complexes derived from thiadiazole ligands have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Studies have indicated that derivatives of thiadiazoles possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways, making them potential candidates for treating diseases characterized by inflammation .
Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer potential. The ability of these compounds to interact with cellular targets involved in cancer progression has been documented in various studies .
Case Study 1: Antimicrobial Activity
In a study focusing on the antimicrobial efficacy of thiadiazole derivatives, researchers synthesized several compounds based on the thiadiazole framework. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, outperforming standard antibiotics like ampicillin .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation examined the anti-inflammatory effects of thiadiazole compounds in vitro and in vivo. The study found that these compounds significantly reduced markers of inflammation in animal models, suggesting their potential as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell division pathways .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Heterocycles
- 1,3,4-Thiadiazole vs. For example, compounds like 1-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a) () exhibit antibacterial activity attributed to the oxadiazole core . Thiadiazole derivatives, such as the target compound, may offer enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .
Substituent Variations
- Furan-2-yl vs. Aryl Groups :
The furan-2-yl group in the target compound contrasts with phenyl or 4-methylphenyl substituents in analogs (e.g., 6a in and Compound I in ). Furan’s oxygen atom introduces hydrogen-bonding capacity, which may influence binding affinity in biological systems . - Sulfonyl-Piperidine vs. Other Sulfonamides: The 4-methylbenzenesulfonylpiperidine group is structurally analogous to sulfamoyl groups in compounds like 6a-o (), which are known for sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
Spectral and Physicochemical Properties
Biological Activity
However, I can provide some general information about the biological activity of related 1,3,4-thiadiazole derivatives, which may give some insights into potential areas of investigation for this compound:
Potential Biological Activities
1,3,4-thiadiazole derivatives have shown a wide range of biological activities, including:
- Antimicrobial activity : Some 1,3,4-thiadiazole compounds have demonstrated effects against bacteria like Staphylococcus aureus and Escherichia coli .
- Antifungal activity : Certain derivatives have shown activity against fungi such as Candida albicans and Aspergillus flavus .
- Anticancer potential : Some 1,3,4-thiadiazole-based compounds have exhibited cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Anticonvulsant properties : 1,3,4-thiadiazole scaffolds have been investigated for potential anticonvulsant activity .
- Antileishmanial activity : Some derivatives containing 5-nitrofuran-2-yl-1,3,4-thiadiazole moieties have shown activity against Leishmania parasites .
Structure-Activity Relationships
The biological activity of 1,3,4-thiadiazole derivatives can be influenced by various structural features:
- Substituents : The nature and position of substituents on the thiadiazole ring can significantly affect activity. For example, compounds with o-ethoxyphenyl or benzyl moieties showed enhanced anticancer activity in one study .
- Fused ring systems : Compounds with fused triazolo-thiadiazole systems have demonstrated interesting biological properties .
- Linkers : The presence of certain linkers, such as acetamide, between the thiadiazole ring and other moieties can impact activity .
Research Gaps
To fully understand the biological activity of 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine, the following studies would be necessary:
- In vitro screening against various biological targets
- Structure-activity relationship studies comparing it to similar compounds
- Mechanism of action investigations
- In vivo efficacy and toxicity studies
Q & A
Q. What synthetic strategies are effective for preparing 4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine, and how can intermediate stability be ensured?
The compound can be synthesized via multi-step routes involving heterocyclic coupling. For example, 1,3,4-thiadiazole derivatives are typically synthesized from carboxylic acid precursors through cyclization with thiosemicarbazide under acidic conditions . Electrophilic intermediates like 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine can be prepared from 4-methylpiperidine and reacted with nucleophilic heterocycles (e.g., furan-substituted thiadiazoles) in polar aprotic solvents (e.g., DMF) with a base like LiH to promote substitution . Intermediate stability is ensured by monitoring reaction progress via TLC and optimizing purification (e.g., recrystallization from methanol) .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- ¹H-NMR to resolve aromatic protons (furan, thiadiazole), piperidine protons, and methyl groups on the tosyl moiety.
- EI-MS for molecular ion verification and fragmentation patterns . X-ray crystallography, as demonstrated for analogous thiadiazole derivatives, provides definitive confirmation of stereochemistry and bond lengths .
Q. How can antibacterial activity be systematically evaluated for this compound, and what controls are necessary?
Follow protocols for analogous 1,3,4-thiadiazole derivatives:
- Use standardized bacterial strains (e.g., E. coli, S. aureus) in agar diffusion or microdilution assays.
- Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.
- Assess minimum inhibitory concentrations (MICs) and compare with structurally related compounds to establish structure-activity trends .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the thiadiazole and piperidine moieties influence biological activity?
Computational studies (e.g., DFT) can predict electron-withdrawing/donating effects of substituents on thiadiazole aromaticity and sulfonyl group reactivity. For example, electron-deficient thiadiazoles may enhance antibacterial activity by improving membrane penetration. Steric hindrance from bulky groups on the piperidine ring could reduce binding to bacterial targets. Experimental validation involves synthesizing derivatives with varying substituents (e.g., halogen, methyl, methoxy) and correlating MICs with Hammett σ values or steric parameters .
Q. What chromatographic methods are suitable for purity analysis, and how can mobile phase conditions be optimized?
Reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) is recommended. Buffer systems like ammonium acetate (pH 6.5) or sodium acetate/sodium 1-octanesulfonate (pH 4.6) paired with methanol (65:35 ratio) resolve polar impurities. Adjust pH and organic solvent proportions to improve peak symmetry and retention times .
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies may arise from variations in bacterial strains, assay conditions, or compound purity. To address this:
- Replicate studies using standardized protocols (e.g., CLSI guidelines).
- Validate compound purity via HPLC and elemental analysis.
- Perform dose-response curves to ensure activity is concentration-dependent. Cross-reference with structural analogs (e.g., oxadiazole vs. thiadiazole derivatives) to identify pharmacophore specificity .
Q. What strategies improve yield in the final coupling step between the thiadiazole and tosyl-piperidine moieties?
- Use freshly prepared electrophiles (e.g., bromomethyl intermediates) to avoid decomposition.
- Optimize solvent polarity (e.g., DMF vs. acetonitrile) and base strength (e.g., LiH vs. K₂CO₃).
- Employ microwave-assisted synthesis to reduce reaction time and side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
